P516-0475

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

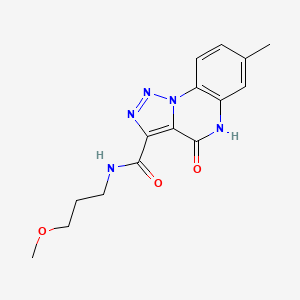

C15H17N5O3 |

|---|---|

Peso molecular |

315.33 g/mol |

Nombre IUPAC |

N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide |

InChI |

InChI=1S/C15H17N5O3/c1-9-4-5-11-10(8-9)17-15(22)13-12(18-19-20(11)13)14(21)16-6-3-7-23-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,21)(H,17,22) |

Clave InChI |

IFMRJCJHUJEJJY-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)N3C(=C(N=N3)C(=O)NCCCOC)C(=O)N2 |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide to P516-0475: A Novel PepO Inhibitor and Modulator of Streptococcus Quorum Sensing

For Researchers, Scientists, and Drug Development Professionals

Abstract

P516-0475 is a small molecule that has been identified as a potent and selective inhibitor of the Streptococcus endopeptidase PepO. By inhibiting PepO, this compound prevents the degradation of short hydrophobic peptide (SHP) pheromones, which are key signaling molecules in the Rgg2/3 quorum-sensing (QS) system. This inhibition leads to the stabilization of SHP pheromones and subsequent induction of the Rgg2/3 QS pathway, a critical regulator of biofilm formation, lysozyme resistance, and virulence in various Streptococcus species. This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental protocols related to this compound.

Chemical Properties and Structure

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1359627-33-0 | Probechem |

| Molecular Formula | C₁₇H₁₉N₃O₂S | Calculated |

| Molecular Weight | 345.42 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in DMSO | Inferred |

Note: The molecular formula and weight are calculated based on the known chemical structure. Appearance and solubility are inferred from typical experimental conditions.

Mechanism of Action

This compound acts as a chemical inducer of the Streptococcus Rgg2/3 quorum-sensing system by inhibiting the pheromone-degrading endopeptidase PepO.[1]

Inhibition of PepO Endopeptidase

This compound directly inhibits the enzymatic activity of PepO, a neprilysin-like metalloendopeptidase responsible for the degradation of SHP pheromones.[1] Kinetic studies have revealed that this compound functions as an uncompetitive inhibitor of PepO.[1] This mode of inhibition suggests that this compound binds to the enzyme-substrate complex, thereby preventing the catalytic conversion of the substrate.

Stabilization of SHP Pheromones and Induction of Quorum Sensing

By inhibiting PepO, this compound leads to the accumulation and stabilization of SHP pheromones in the extracellular environment.[1] These stabilized pheromones can then be re-imported into the bacterial cell where they bind to the transcriptional regulators Rgg2 and Rgg3. This interaction modulates the expression of target genes, leading to the activation of the Rgg2/3 quorum-sensing pathway at lower pheromone concentrations than would typically be required.[1]

Signaling Pathway

The following diagram illustrates the Rgg2/3 quorum-sensing pathway in Streptococcus and the role of this compound.

References

Technical Guide: The Boc-L-proline Derivative P516-0475 - A Novel Modulator of Streptococcus Quorum Sensing

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the Boc-L-proline derivative, P516-0475, a novel small molecule identified as a potent chemical inducer of the Rgg2/3 quorum sensing (QS) system in Streptococcus. This compound functions by inhibiting the pheromone-degrading endopeptidase PepO, thereby stabilizing the short hydrophobic peptide (SHP) pheromones that activate the Rgg2/3 signaling cascade. This guide details the discovery, mechanism of action, and key experimental data related to this compound, offering valuable insights for researchers in microbiology, infectious diseases, and drug development exploring new avenues for anti-virulence strategies.

Introduction

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In many pathogenic bacteria, including Streptococcus pyogenes, QS systems regulate virulence, biofilm formation, and resistance to host defenses. The Rgg/SHP signaling pathways are a prominent class of QS systems in Firmicutes. The Rgg2/3 system in Streptococcus is a key regulator of lysozyme resistance and biofilm development, making it an attractive target for therapeutic intervention.

This compound emerged from a high-throughput screening campaign as a unique modulator of the Rgg2/3 pathway. Unlike direct agonists, this compound enhances the activity of endogenous SHP pheromones by preventing their degradation. This guide synthesizes the available technical information on this compound, providing a comprehensive resource for its application in research and drug discovery.

Mechanism of Action

This compound acts as an uncompetitive inhibitor of the neprilysin-like metalloendopeptidase PepO.[1] PepO is responsible for the degradation of SHP pheromones, which are the signaling molecules for the Rgg2/3 quorum sensing system.[1] By inhibiting PepO, this compound stabilizes the concentration of SHP pheromones in the bacterial culture, leading to the induction of Rgg2/3-regulated genes at pheromone concentrations that would typically be insufficient for activation.[1]

The Rgg2/3 quorum sensing system is controlled by two competing transcriptional regulators, Rgg2 (activator) and Rgg3 (repressor), which both respond to SHP pheromones. In the absence of sufficient SHP levels, Rgg3 binds to the promoters of target genes, repressing their transcription. When SHP pheromones accumulate and bind to Rgg3, the repression is relieved. Concurrently, SHP binding to Rgg2 promotes the activation of transcription. This compound's inhibition of PepO effectively lowers the threshold of SHP required to activate this signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against PepO

| Parameter | Value |

| IC50 | 10 µM[1] |

| Inhibition Type | Uncompetitive[1] |

Table 2: Activity of this compound in Cell-Based Quorum Sensing Assay

| Condition | Observation |

| This compound alone | No induction of Rgg2/3-regulated gene expression[1] |

| This compound + sub-threshold SHP pheromone | Specific induction of Rgg2/3-regulated genes[1] |

| This compound in a pepO deficient mutant | No response to the compound[1] |

Experimental Protocols

High-Throughput Screening for Rgg2/3 Quorum Sensing Agonists

This protocol outlines the primary screen used to identify this compound from a chemical library.

-

Bacterial Strain: Streptococcus pyogenes strain JCC157, which contains a Pshp3-luxAB bioluminescent reporter fusion.

-

Culture Conditions: Bacteria are grown in chemically defined medium (CDM).

-

Screening Assay: a. A 10,000-compound library is screened in duplicate. b. The assay is performed in a 384-well plate format. c. JCC157 cells are added to each well containing the library compounds. d. Plates are incubated to allow for bacterial growth and reporter expression. e. Bioluminescence is measured using a plate reader.

-

Hit Identification: Compounds that induce a significant increase in luminescence compared to uninduced cells are identified as hits. This compound was identified as a primary hit in this screen.

In Vitro PepO Inhibition Assay

This protocol details the method for assessing the direct inhibitory effect of this compound on recombinant PepO.

-

Enzyme and Substrate:

-

Purified recombinant PepO (rPepO).

-

Synthetic SHP3 pheromone as the substrate.

-

-

Inhibition Reaction: a. rPepO is incubated with a range of concentrations of this compound in CDM. b. SHP3 is added to initiate the degradation reaction.

-

Quantification of Remaining SHP3: a. The reaction products are added to cultures of S. pyogenes strain RW47. This strain has deletions in pepO and both shp genes and contains the Pshp3-luxAB reporter. b. The luciferase activity is monitored during the growth of the reporter strain. The level of luminescence is proportional to the amount of undegraded SHP3.

-

Data Analysis: The concentration of this compound that inhibits 50% of PepO activity (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows related to this compound.

Structure-Activity Relationship (SAR)

Initial structure-activity relationship studies were conducted on analogs of this compound. Several analogs present in the original screening library and others synthesized de novo were tested for their ability to induce the Rgg2/3 quorum sensing system. These analogs, which featured modifications to the amide substituent of this compound, displayed very low to no stimulatory activity in the cell-based assay. This suggests that the specific chemical structure of this compound is critical for its inhibitory activity against PepO. Further SAR studies are warranted to explore the chemical space around the this compound scaffold for the development of more potent and specific inhibitors.

Conclusion and Future Directions

The Boc-L-proline derivative this compound represents a significant discovery in the field of bacterial communication. Its unique mechanism of action, targeting the degradation of quorum sensing pheromones rather than the receptors themselves, opens up new possibilities for the development of anti-virulence therapies. By potentiating the natural quorum sensing system, this compound could be utilized as a chemical probe to study the intricacies of the Rgg2/3 signaling pathway and its role in Streptococcus physiology and pathogenesis.

Future research should focus on optimizing the potency and pharmacokinetic properties of this compound through medicinal chemistry efforts. Furthermore, exploring the efficacy of this compound in in vivo models of Streptococcus infection will be crucial in determining its potential as a novel therapeutic agent. The continued investigation of compounds like this compound that modulate bacterial communication holds promise for the development of innovative strategies to combat bacterial infections and overcome the challenge of antibiotic resistance.

References

The Role of P516-0475 in Peptide Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

P516-0475 has been identified as a novel small molecule with a significant role in regulating bacterial communication. Specifically, it functions as a chemical inducer of quorum sensing in Streptococcus species. This technical guide provides an in-depth overview of the known mechanism of action of this compound, its quantitative parameters, and the experimental approaches to characterize its activity. While the initial query suggested a role in determining peptide secondary structure, current data points towards a more specific function in inhibiting a peptide-degrading enzyme, thereby influencing a signaling cascade.

Quantitative Data Summary

The primary reported activity of this compound is its inhibition of the pheromone-degrading endopeptidase PepO. The key quantitative measure of this activity is its half-maximal inhibitory concentration (IC50).

| Compound | Target | Activity | Value | Inhibition Type |

| This compound | PepO Endopeptidase | IC50 | 10 µM[1] | Uncompetitive[1] |

Mechanism of Action: Inhibition of PepO in Quorum Sensing

This compound's biological effect stems from its ability to inhibit the endopeptidase PepO. In Streptococcus, the Rgg2/3 quorum sensing system relies on short hydrophobic peptide (SHP) pheromones to coordinate gene expression. The concentration of these SHP pheromones is controlled, in part, by the degradative activity of PepO.

By inhibiting PepO, this compound stabilizes the SHP pheromones in the extracellular environment. This leads to an accumulation of the signaling peptides, which can then bind to their cognate receptors at concentrations that would normally be too low to induce a quorum sensing response. This ultimately results in the specific induction of Rgg2/3-regulated genes.[1]

Signaling Pathway of this compound in Streptococcus Quorum Sensing

Caption: Mechanism of this compound in Streptococcus Quorum Sensing.

Experimental Protocols

To characterize the inhibitory activity of this compound on PepO, a detailed enzymatic assay to determine the IC50 value is required. The following is a representative protocol for such an experiment.

Protocol: Determination of IC50 for this compound against PepO

1. Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of recombinant PepO using a fluorogenic peptide substrate.

2. Materials:

-

Recombinant Streptococcus PepO enzyme

-

This compound (stock solution in DMSO)

-

Fluorogenic peptide substrate for PepO (e.g., a FRET-based peptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

DMSO (for serial dilutions)

-

96-well black microplates

-

Fluorescence microplate reader

3. Experimental Workflow:

Caption: Workflow for IC50 Determination of this compound.

4. Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 mM down to 0.1 µM).

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer at a concentration of 2X the final desired concentration.

-

Prepare a working solution of recombinant PepO in Assay Buffer at a concentration of 2X the final desired concentration.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add 2 µL of the this compound dilutions (or DMSO for control wells).

-

Add 48 µL of the 2X PepO enzyme solution to each well. This results in a 1X enzyme concentration and the desired final concentrations of the inhibitor, with a consistent 4% DMSO in each well.

-

Include "no enzyme" controls containing 48 µL of Assay Buffer instead of the enzyme solution.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for the binding of this compound to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution to all wells. The final reaction volume will be 100 µL.

-

Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

For each concentration of this compound, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Fit the resulting data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for studying quorum sensing in Streptococcus. Its mode of action as an uncompetitive inhibitor of the PepO endopeptidase highlights a potential strategy for manipulating bacterial communication. While there is currently no evidence to suggest a direct role for this compound in modulating the secondary structure of peptides, its ability to stabilize signaling peptides makes it a key molecule in the study of peptide-mediated signaling pathways. Further research may explore the broader impacts of PepO inhibition on the bacterial peptidome.

References

Unraveling the Mechanism of P516-0475: A Technical Guide to a Novel Quorum Sensing Inducer

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of P516-0475, a small molecule that acts as a chemical inducer of the Streptococcus Rgg2/3 quorum sensing (QS) system. This document is intended for researchers, scientists, and drug development professionals interested in bacterial cell-to-cell communication and novel antimicrobial strategies.

Core Mechanism: Inhibition of the Pheromone-Degrading Endopeptidase PepO

This compound functions by inhibiting the neprilysin-like metalloendopeptidase PepO.[1][2] This enzyme is responsible for the degradation of short hydrophobic pheromones (SHPs), which are the signaling molecules of the Rgg2/3 QS system in Streptococcus pyogenes.[1][2] By inhibiting PepO, this compound stabilizes the SHP pheromones in the cellular environment, leading to the activation of the Rgg2/3 pathway at lower SHP concentrations than would typically be required.[1][2][3]

The inhibitory action of this compound on PepO has been characterized as uncompetitive, with an IC50 of 10 µM.[1][3][4] Uncompetitive inhibition means that this compound binds to the enzyme-substrate complex (PepO-SHP), effectively preventing the degradation of the pheromone.[1][2]

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data regarding the activity of this compound.

| Parameter | Value | Description | Reference |

| IC50 | 10 µM | The half maximal inhibitory concentration of this compound against PepO. | [1][3][4] |

| Inhibition Type | Uncompetitive | This compound binds to the enzyme-substrate complex (PepO-SHP). | [1][2] |

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound within the context of the Streptococcus Rgg2/3 quorum sensing pathway.

Experimental Protocols

High-Throughput Screening for Rgg2/3 Agonists

The identification of this compound was achieved through a high-throughput screening of a 10,000-compound library. The assay utilized a S. pyogenes strain (JCC157) engineered with a bioluminescent reporter system.

Workflow:

Detailed Methodology:

-

Bacterial Strain: S. pyogenes strain JCC157, containing a Pshp3-luxAB transcriptional reporter fusion, was used.

-

Compound Library: A library of 10,000 small molecules was screened.

-

Assay Procedure:

-

The reporter strain was grown to early exponential phase.

-

The bacterial culture was added to 96-well plates containing the library compounds.

-

Plates were incubated, and luminescence was measured using a plate reader.

-

-

Hit Identification: Compounds that induced a significant increase in luminescence compared to control wells were identified as potential agonists of the Rgg2/3 pathway.

In Vitro PepO Enzyme Kinetic Assay

The direct inhibition of PepO by this compound was confirmed using an in vitro enzyme kinetic assay with recombinant PepO (rPepO).

Workflow:

Detailed Methodology:

-

Reagents:

-

Recombinant S. pyogenes PepO (rPepO).

-

A fluorescently labeled SHP2 peptide with a quencher (e.g., 5-FAM-DIIIIVGGK-QXL520).

-

This compound.

-

Reaction buffer (e.g., 0.0015 mM MgSO4 and 10 mM Tris-HCl, pH 7).

-

-

Assay Procedure:

-

Reactions were set up in a 20 µl volume containing rPepO, the fluorescent peptide substrate, and varying concentrations of this compound.

-

The cleavage of the fluorescent substrate by rPepO results in an increase in fluorescence, which was monitored over time.

-

-

Data Analysis:

-

The rate of SHP processing was determined from the fluorescence measurements.

-

The IC50 value was calculated by plotting the enzyme activity against the concentration of this compound.

-

The type of inhibition (uncompetitive) was determined by analyzing the enzyme kinetics at different substrate concentrations.[2]

-

Conclusion

This compound represents a significant tool for studying Streptococcus quorum sensing. Its well-defined mechanism of action, specifically the uncompetitive inhibition of the pheromone-degrading enzyme PepO, provides a clear example of how small molecules can be used to manipulate bacterial communication pathways. This technical guide provides the foundational information necessary for researchers to utilize and further investigate the properties and potential applications of this compound.

References

- 1. A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound |CAS:1359627-33-0 Probechem Biochemicals [probechem.com]

- 4. This compound| [dcchemicals.com]

P516-0475: A Technical Guide to its Application in Novel Peptide-Based Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of drug discovery is continually evolving, with a growing emphasis on targeting intricate biological communication systems. One such system, bacterial quorum sensing (QS), offers a fertile ground for the development of novel therapeutic strategies. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, regulating processes such as virulence, biofilm formation, and antibiotic resistance. This guide focuses on P516-0475 , a small molecule modulator of the Streptococcus Rgg2/3 quorum sensing system, and its potential application in the design of novel peptide-based and peptide-mimetic therapeutic approaches.

This compound acts as a chemical inducer of the Rgg2/3 QS pathway, not by mimicking the native peptide pheromones, but through a unique mechanism: the inhibition of the pheromone-degrading endopeptidase, PepO.[1] This inhibitory action stabilizes the native short hydrophobic peptide (SHP) pheromones, thereby amplifying the QS signal.[1] Understanding the function and application of this compound provides a valuable framework for researchers aiming to develop strategies that modulate bacterial communication for therapeutic benefit. This could involve the design of more stable peptide pheromone analogs, the development of other small molecule inhibitors of peptide degradation, or the use of this compound as a tool to study peptide-mediated signaling pathways.

Mechanism of Action: The Rgg2/3 Quorum Sensing Pathway

The Rgg2/3 QS system in Streptococcus pyogenes is a sophisticated regulatory circuit controlled by two competing transcription factors, Rgg2 (activator) and Rgg3 (repressor), and the SHP pheromones.

-

Basal State: In the absence of sufficient SHP pheromone, Rgg3 binds to the promoter regions of target genes, repressing their transcription.

-

Activation: As the bacterial population grows, the concentration of secreted SHP pheromones increases. These peptides are imported back into the cell where they bind to both Rgg2 and Rgg3.

-

De-repression and Activation: SHP binding to Rgg3 causes its dissociation from the DNA, alleviating repression. Concurrently, SHP binding to Rgg2 promotes its binding to the same promoter regions, leading to transcriptional activation of target genes, including those responsible for SHP biosynthesis, creating a positive feedback loop.

-

Pheromone Degradation: The endopeptidase PepO acts as a key negative regulator of this system by degrading the SHP pheromones, thus dampening the QS signal.

-

Role of this compound: this compound is an uncompetitive inhibitor of PepO.[1] By binding to the PepO-SHP complex, it prevents the degradation of the pheromone, leading to its accumulation and a more potent induction of the Rgg2/3 QS pathway.[1]

Figure 1: Rgg2/3 Quorum Sensing Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published findings.[1]

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| IC50 | 10 µM | The half maximal inhibitory concentration of this compound against the endopeptidase PepO. |

| Inhibition Type | Uncompetitive | This compound binds to the enzyme-substrate (PepO-SHP) complex. |

Table 2: Cellular Activity of this compound in a S. pyogenes Reporter Strain

| Condition | Fold Induction of Luciferase | Notes |

| This compound (25 µM) | > 5-fold | Induction of the Rgg2/3-regulated luciferase reporter gene. |

| SHP Pheromone (Inducing) | > 10-fold | Positive control for pathway activation. |

| Vehicle Control | ~1-fold | Baseline luciferase expression. |

Experimental Protocols

High-Throughput Screening for Rgg2/3 QS Inducers using a Bioluminescent Reporter Assay

This protocol outlines the methodology used for the initial identification of this compound from a chemical library.

Experimental Workflow:

Figure 2: High-Throughput Screening Workflow for the Identification of this compound.

Detailed Methodology:

-

Bacterial Strain: Streptococcus pyogenes strain JCC157, carrying a chromosomally integrated Pshp3-luxAB reporter fusion.

-

Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., Brain Heart Infusion) at 37°C. Dilute the overnight culture into fresh, pre-warmed chemically defined medium (CDM) to an optical density at 600 nm (OD600) of approximately 0.05.

-

Assay Plate Preparation: Dispense the diluted bacterial culture into 384-well microplates.

-

Compound Addition: Add compounds from a chemical library (e.g., 10,000 compounds) to individual wells at a final concentration of approximately 25 µM. Include appropriate controls: vehicle (e.g., DMSO) as a negative control and a known concentration of synthetic SHP pheromone as a positive control.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 6-8 hours) to allow for bacterial growth and reporter gene expression.

-

Luminescence Measurement: Measure the luminescence of each well using a microplate luminometer. Simultaneously, measure the OD600 to normalize for cell density.

-

Data Analysis: Calculate the relative luciferase activity for each well by dividing the luminescence value by the OD600 value. Identify "hits" as compounds that induce a significant increase in luciferase activity (e.g., >5-fold) compared to the vehicle control.

-

Hit Confirmation: Confirm the activity of hit compounds by performing dose-response and time-course experiments.

In Vitro PepO Endopeptidase Inhibition Assay

This protocol details the method to determine the direct inhibitory effect of this compound on the activity of purified PepO enzyme.

Detailed Methodology:

-

Reagents and Buffers:

-

Purified recombinant PepO enzyme.

-

Synthetic SHP3 peptide substrate.

-

This compound and a negative control compound.

-

Chemically Defined Medium (CDM) or other suitable buffer.

-

A S. pyogenes reporter strain deficient in both pepO and shp genes, but containing the Pshp3-luxAB reporter (e.g., strain RW47).

-

-

Inhibition Reaction:

-

In a microcentrifuge tube, combine purified recombinant PepO with a range of concentrations of this compound (or control compound) in CDM.

-

Initiate the reaction by adding the SHP3 peptide substrate.

-

Incubate the reaction mixture at 37°C for a specific duration to allow for potential peptide degradation.

-

-

Quantification of Remaining Pheromone:

-

Stop the enzymatic reaction (e.g., by heat inactivation).

-

Add the reaction products to a culture of the pepO and shp deficient reporter strain.

-

Incubate the reporter strain culture and measure the luciferase activity over time. The level of luminescence is proportional to the amount of undegraded SHP3 pheromone remaining after the in vitro reaction.

-

-

Data Analysis:

-

Plot the relative luciferase activity against the concentration of this compound.

-

Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of PepO activity.

-

To determine the mode of inhibition (uncompetitive), perform kinetic studies by varying the concentrations of both the SHP3 substrate and this compound and analyzing the data using Lineweaver-Burk or other kinetic plots.

-

Conclusion and Future Directions

This compound represents a significant tool for the study of streptococcal quorum sensing and a potential starting point for the development of novel anti-virulence strategies. Its unique mechanism of action, targeting a peptide-degrading enzyme, highlights an alternative approach to modulating bacterial communication beyond receptor antagonism or agonism.

For researchers in novel peptide design, the implications are twofold:

-

Inspiration for Peptide-Mimetic Design: The stabilization of native peptide pheromones by this compound underscores the importance of peptide stability in vivo. This knowledge can inform the design of more robust synthetic peptide analogs with enhanced therapeutic potential. Strategies could include modifications to the peptide backbone to resist cleavage by enzymes like PepO.

-

A Tool for Studying Peptide Signaling: this compound can be employed as a chemical probe to investigate the downstream effects of sustained peptide signaling in various experimental models. This can aid in the elucidation of complex biological pathways and the identification of new therapeutic targets.

Future research may focus on optimizing the potency and selectivity of this compound-like molecules, exploring their efficacy in in vivo models of streptococcal infection, and expanding this concept of inhibiting peptide degradation to other bacterial communication systems. The principles demonstrated by the action of this compound offer a valuable paradigm for the development of next-generation therapeutics that precisely manipulate the chemical language of bacteria.

References

P516-0475: A Novel Modulator of Streptococcus Quorum Sensing

For Researchers, Scientists, and Drug Development Professionals

Abstract: P516-0475 is a recently identified small molecule that acts as a chemical inducer of quorum sensing (QS) in Streptococcus species. It functions by inhibiting the pheromone-degrading endopeptidase PepO. This technical guide provides a concise summary of the currently available information on this compound, positioning it as a potential building block for the development of novel peptidomimetics aimed at modulating bacterial communication and virulence. Due to the limited publicly available data, this document focuses on its mechanism of action and presents illustrative workflows and pathways to guide further research and development.

Core Properties of this compound

This compound has been identified as a novel inhibitor of the PepO endopeptidase, a key enzyme involved in the degradation of signaling pheromones in Streptococcus. By inhibiting PepO, this compound effectively stabilizes these pheromones, leading to the induction of quorum sensing at lower pheromone concentrations than would typically be required.

Table 1: Quantitative Data for this compound

| Parameter | Value | Source |

| Target | Endopeptidase PepO | [1] |

| Mechanism of Action | Uncompetitive Inhibitor | [1] |

| Biological Activity | Induces Rgg2/3-regulated gene expression | [1] |

| IC50 | 10 µM | [1] |

| CAS Number | 1359627-33-0 | [1] |

Proposed Mechanism of Action

This compound's activity centers on the Rgg/SHP (short hydrophobic peptide) quorum sensing circuit in Streptococcus. In this pathway, the SHP pheromone is produced and secreted. Once a threshold concentration is reached, it is sensed by the Rgg receptors, leading to the activation of downstream genes, often associated with virulence and biofilm formation. The PepO endopeptidase acts as a negative regulator by degrading the SHP pheromone, thus keeping the QS system in an "off" state at low cell densities. This compound inhibits PepO, thereby preventing SHP degradation and promoting the activation of the QS cascade.[1]

Figure 1: Proposed mechanism of action of this compound in the Streptococcus Rgg/SHP quorum sensing pathway.

Experimental Workflow for Inhibitor Characterization

The identification and characterization of novel PepO inhibitors like this compound would typically follow a multi-step experimental workflow. This process would begin with a high-throughput screen to identify potential inhibitors, followed by secondary assays to confirm their activity and determine their mechanism of action. Finally, lead compounds would be tested in cellular and in vivo models to assess their efficacy.

Figure 2: General experimental workflow for the identification and characterization of PepO inhibitors.

Future Directions and Potential as a Peptidomimetic Scaffold

The uncompetitive nature of this compound's inhibition of PepO suggests a specific binding interaction that could be exploited for the design of more potent and selective peptidomimetics. As an uncompetitive inhibitor, it likely binds to the enzyme-substrate complex, a mechanism that can offer higher specificity compared to competitive inhibitors.

Future research should focus on:

-

Structural Biology: Elucidating the crystal structure of the PepO-SHP-P516-0475 ternary complex to understand the molecular basis of its inhibitory activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key chemical moieties responsible for its activity and to optimize its potency and pharmacokinetic properties.

-

Broad-Spectrum Activity: Investigating the activity of this compound and its derivatives against PepO homologs in other pathogenic bacteria.

-

Therapeutic Potential: Evaluating the efficacy of optimized this compound analogs in preclinical models of bacterial infection.

Conclusion

This compound represents a promising starting point for the development of novel anti-infective agents that target bacterial communication. Its ability to inhibit PepO and induce quorum sensing highlights its potential as a chemical probe to study Streptococcus biology and as a scaffold for the design of next-generation peptidomimetics. Further detailed experimental investigation is warranted to fully explore its therapeutic potential.

References

Conformational analysis of P516-0475 containing peptides

An in-depth analysis of the current scientific literature reveals that P516-0475 is a small molecule and not a constituent of peptides. Its role is that of an inhibitor to the endopeptidase PepO, which in turn modulates the Streptococcus quorum-sensing pathway by stabilizing short hydrophobic pheromones (SHPs).[1] Consequently, this technical guide will focus on the conformational analysis of the peptides central to the mechanism of action of this compound, namely the SHPs, and the enzyme it targets, PepO.

Introduction to this compound and its Biological Context

This compound, chemically identified as N-(3-methoxypropyl)-7-methyl-4-oxo-4,5-dihydro-[2][3][4]triazolo[1,5-a]quinoxaline-3-carboxamide, is a novel chemical inducer of the Rgg2/3 quorum-sensing system in Streptococcus. It functions by inhibiting the pheromone-degrading endopeptidase PepO.[1] This inhibition leads to the stabilization of short hydrophobic pheromone (SHP) signaling peptides, thereby amplifying the quorum-sensing response. Understanding the conformational dynamics of both the SHP pheromones and the PepO enzyme is therefore crucial for elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting this pathway.

Conformational Analysis of Short Hydrophobic Pheromones (SHPs)

SHPs are a class of peptide pheromones that play a critical role in regulating gene expression in a variety of Gram-positive bacteria. In Streptococcus pyogenes, SHP2 and SHP3 are two such pheromones that control biofilm development through opposing Rgg regulators.[5][6]

Structural Characteristics of SHPs

SHPs are typically short, hydrophobic peptides. For instance, the active forms of SHP2 and SHP3 have the sequence DI[I/L]IIVGG.[5][6] Their hydrophobicity is a key feature that influences their structure and interaction with their environment.

Conformational Plasticity of SHPs

Due to their hydrophobic nature, SHPs exhibit considerable conformational plasticity. In aqueous environments, they are likely to exist as a dynamic ensemble of unstructured conformations to minimize the exposure of their hydrophobic residues to water. However, upon interaction with the cell membrane or their cognate Rgg receptors, they are predicted to adopt more ordered structures.

Studies on similar competence-stimulating peptides (CSPs) in Streptococcus pneumoniae have shown that these pheromones are largely unstructured in aqueous solution but adopt an α-helical conformation in membrane-mimicking environments.[7] This induced folding is believed to be critical for their biological activity. It is highly probable that SHPs follow a similar mechanism, with their conformational state being tightly coupled to their cellular localization and binding partners.

Experimental Protocols for SHP Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the three-dimensional structure of SHPs in different solvent environments (e.g., aqueous buffer, membrane mimetics like dodecyl phosphocholine micelles).

-

Methodology:

-

Synthesize or recombinantly express isotopically labeled (¹⁵N, ¹³C) SHP peptides.

-

Dissolve the peptide in the desired solvent to a concentration of 0.5-1.0 mM.

-

Acquire a suite of multidimensional NMR experiments (e.g., TOCSY, NOESY, HSQC).

-

Assign the NMR resonances to specific atoms in the peptide.

-

Use the nuclear Overhauser effect (NOE) distance restraints to calculate a family of structures consistent with the experimental data.

-

Analyze the resulting structures to identify regions of defined secondary structure and overall fold.

-

Circular Dichroism (CD) Spectroscopy:

-

Objective: To assess the secondary structure content of SHPs under various conditions.

-

Methodology:

-

Prepare solutions of the SHP peptide (10-50 µM) in the desired buffers or solvent mixtures.

-

Record the CD spectrum from approximately 190 to 260 nm.

-

Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution algorithms.

-

Conformational Analysis of Endopeptidase PepO

PepO is a neprilysin-like metalloendopeptidase responsible for the degradation of SHP pheromones.[2] The inhibition of PepO by this compound prevents this degradation, leading to an accumulation of SHPs and subsequent activation of the quorum-sensing pathway.

Structural Features of PepO

The structure of Streptococcus parasanguis PepO has been characterized, revealing a 70.6 kDa protein containing the HEXXH motif characteristic of zinc-dependent metalloproteases.[2][3] It shares significant sequence and structural homology with mammalian neutral endopeptidases.[2][3] While a high-resolution crystal structure of PepO in complex with this compound is not yet available, the existing structural information provides a solid foundation for computational modeling and further experimental studies.

Conformational Dynamics and Inhibition

The catalytic activity of peptidases like PepO is intrinsically linked to their conformational dynamics. Substrate binding and catalysis often involve domain movements that open and close the active site. This compound likely binds to a specific conformation of PepO, stabilizing it in an inactive state and preventing the binding and subsequent cleavage of SHPs. Understanding the conformational landscape of PepO is therefore essential for deciphering the mechanism of inhibition by this compound.

Experimental Protocols for PepO Conformational Analysis

X-ray Crystallography:

-

Objective: To determine the high-resolution three-dimensional structure of PepO, both alone and in complex with this compound.

-

Methodology:

-

Express and purify recombinant PepO protein.

-

Set up crystallization trials under a wide range of conditions (e.g., varying pH, precipitant concentration, temperature).

-

For the complex structure, co-crystallize PepO with this compound or soak pre-formed apo-PepO crystals in a solution containing the inhibitor.

-

Collect X-ray diffraction data from well-diffracting crystals at a synchrotron source.

-

Solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model against the diffraction data to obtain a final, high-resolution structure.

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):

-

Objective: To map changes in the conformational dynamics and solvent accessibility of PepO upon binding of this compound.

-

Methodology:

-

Incubate PepO, both in the presence and absence of this compound, in a D₂O-based buffer for varying amounts of time.

-

Quench the exchange reaction by lowering the pH and temperature.

-

Digest the protein into smaller peptides using an online pepsin column.

-

Analyze the resulting peptides by mass spectrometry to measure the extent of deuterium incorporation in different regions of the protein.

-

Compare the deuterium uptake patterns between the apo and inhibitor-bound states to identify regions where the conformation has been altered.

-

Data Presentation

Table 1: Biophysical Properties of SHP2 and SHP3

| Property | SHP2 | SHP3 |

| Sequence | DIIIIVGG | DILIIVGG |

| Molecular Weight (Da) | 829.0 | 829.0 |

| Isoelectric Point (pI) | 3.54 | 3.54 |

| Grand Average of Hydropathicity (GRAVY) | 2.125 | 2.125 |

Table 2: Key Structural Features of S. parasanguis PepO

| Feature | Description |

| Molecular Weight | ~70.6 kDa |

| Number of Amino Acids | 631 |

| Catalytic Motif | HEXXH (Zinc-binding site) |

| Homology | Mammalian Neutral Endopeptidases |

Visualizations

Caption: Signaling pathway of SHP-mediated quorum sensing and the inhibitory action of this compound.

Caption: Experimental workflow for the conformational analysis of SHPs and PepO.

References

- 1. This compound |CAS:1359627-33-0 Probechem Biochemicals [probechem.com]

- 2. Streptococcus parasanguis pepO encodes an endopeptidase with structure and activity similar to those of enzymes that modulate peptide receptor signaling in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptococcus parasanguis pepO Encodes an Endopeptidase with Structure and Activity Similar to Those of Enzymes That Modulate Peptide Receptor Signaling in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Two Group A Streptococcal Peptide Pheromones Act through Opposing Rgg Regulators to Control Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Two Group A Streptococcal Peptide Pheromones Act through Opposing Rgg Regulators to Control Biofilm Development - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 7. A Hydrophobic Patch in the Competence-Stimulating Peptide, a Pneumococcal Competence Pheromone, Is Essential for Specificity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

P516-0475: A Technical Guide to a Novel Modulator of Streptococcus Quorum Sensing

For Researchers, Scientists, and Drug Development Professionals

Abstract

P516-0475 is a novel small molecule that acts as a chemical inducer of the Rgg2/3 quorum sensing (QS) system in Streptococcus. Its unique mechanism of action involves the inhibition of the pheromone-degrading endopeptidase PepO, thereby stabilizing the signaling peptides (short hydrophobic pheromones, or SHPs) that activate the QS cascade. This targeted activity makes this compound a valuable research tool for studying streptococcal communication and a potential starting point for the development of novel anti-infective strategies. This document provides a comprehensive overview of the medicinal chemistry, biological activity, and experimental protocols associated with this compound.

Core Compound Data

| Parameter | Value | Reference |

| Compound Name | This compound | [1][2][3][4] |

| CAS Number | 1359627-33-0 | [1][3][4][5] |

| Molecular Formula | C15H17N5O3 | [1][5] |

| Molecular Weight | 315.33 g/mol | [1][5] |

| Chemical Name | N-(3-methoxypropyl)-7-methyl-4-oxo-4,5-dihydro-[1][2][3]triazolo[1,5-a]quinoxaline-3-carboxamide | [1] |

| Primary Target | Endopeptidase PepO | [1][2][3][4] |

| Biological Activity | Inducer of Streptococcus Rgg2/3 quorum sensing | [1][2][3][4] |

Mechanism of Action

This compound functions as an uncompetitive inhibitor of the endopeptidase PepO.[2][4] In the Streptococcus Rgg2/3 quorum sensing circuit, PepO is responsible for the degradation of the SHP signaling pheromones. By inhibiting PepO, this compound prevents the breakdown of these pheromones, leading to their accumulation and stabilization in the cellular environment.[3][4] This increased concentration of SHPs allows them to bind to their cognate intracellular receptors, Rgg2 and Rgg3, at lower production levels than would typically be required to induce the QS response. This ultimately leads to the activation of Rgg2/3-regulated gene expression.[4]

Signaling Pathway Diagram

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against its target, PepO.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 10 µM | in vitro inhibition of recombinant PepO | [1][4] |

| Inhibition Type | Uncompetitive | in vitro enzyme kinetics | [2][4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro PepO Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of this compound against purified recombinant PepO.

Workflow Diagram:

References

The Pivotal Role of Proline-Rich Regions in Cellular Signaling and the Modulatory Action of P516-0475

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline-rich regions (PRRs) represent a class of intrinsically disordered protein segments that are fundamental to the orchestration of complex cellular signaling networks. Their unique structural properties facilitate transient, low-affinity protein-protein interactions that are essential for the assembly and disassembly of signaling complexes. This guide provides an in-depth exploration of the biological significance of PRRs, presenting quantitative data on their interaction dynamics and detailed protocols for their experimental investigation. Furthermore, we delve into the specifics of P516-0475, a small molecule modulator of bacterial quorum sensing, which acts through the inhibition of the proline-specific endopeptidase PepO. This document serves as a comprehensive resource for understanding and investigating these critical biological components.

Biological Significance of Proline-Rich Regions

Proline-rich regions are highly conserved and abundant motifs in eukaryotic proteomes, playing a critical role in mediating a vast number of protein-protein interactions (PPIs) that drive intracellular signaling pathways.[1] Unlike globular domains that often form stable, high-affinity interactions, PRRs are typically intrinsically disordered and engage in transient, reversible binding events. This characteristic is crucial for the dynamic assembly and disassembly of signaling complexes, allowing for rapid and precise cellular responses to stimuli.[2][3]

The unique cyclic structure of the proline residue restricts the conformational flexibility of the polypeptide backbone, often leading to the adoption of a left-handed polyproline type II (PPII) helix.[3][4] This extended conformation makes the peptide backbone and proline side chains accessible for interaction with various protein domains.[4] Several families of protein domains have evolved to specifically recognize and bind to PRRs, including:

-

SH3 (Src Homology 3) Domains: One of the most well-characterized PRR-binding domains, SH3 domains typically recognize a core PxxP motif.[5]

-

WW Domains: Named for two conserved tryptophan residues, these domains bind to PPxY motifs.

-

EVH1 (Ena/VASP Homology 1) Domains: These domains are known to bind to [F/L/W]PPPP motifs.

These interactions are fundamental to a multitude of cellular processes, including cytoskeletal organization, cell proliferation, and immune responses.[4][5] The transient nature of PRR-mediated interactions, with their fast on- and off-rates, makes them ideal for acting as molecular switches and adaptors in signaling cascades.[3]

Quantitative Data on Proline-Rich Region Interactions

The binding affinities of PRRs for their cognate domains are typically in the micromolar range, reflecting the transient nature of these interactions. The following table summarizes representative quantitative data for the interaction of SH3 domains with proline-rich peptides.

| SH3 Domain | Proline-Rich Peptide/Protein | Binding Affinity (Kd) | Experimental Method |

| Grb2-SH3 | Sos1-derived peptide | 0.2 - 125 µM | Fluorescence Polarization |

| Amphiphysin-1 SH3 | Dynamin-1 peptide | ~10 µM | Molecular Dynamics |

| ENAH EVH1 | PCARE-derived peptide | 0.18 µM | Not Specified |

Experimental Protocols for Studying Proline-Rich Region Interactions

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding events, providing information on binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Methodology:

-

Sample Preparation:

-

Dialyze both the protein (e.g., SH3 domain) and the proline-rich peptide against the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM HEPES or phosphate buffer at a physiological pH.

-

Determine the accurate concentrations of the protein and peptide solutions. Protein concentration can be determined by UV-Vis spectroscopy, while peptide concentration is often determined by weight.

-

Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

-

-

ITC Experiment Setup:

-

The protein solution (typically 10-50 µM) is placed in the sample cell of the calorimeter.

-

The peptide solution (typically 10-20 times the protein concentration) is loaded into the injection syringe.

-

The experiment is performed at a constant temperature, typically 25°C.

-

-

Titration:

-

A series of small, precise injections of the peptide solution are made into the protein solution.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated and plotted against the molar ratio of peptide to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

-

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the apparent size of a fluorescently labeled molecule as it binds to a larger partner. It is well-suited for high-throughput screening of inhibitors of PPIs.

Methodology:

-

Probe Preparation:

-

Synthesize a proline-rich peptide with a fluorescent label (e.g., fluorescein) at one terminus.

-

Purify the labeled peptide by HPLC.

-

-

Assay Setup:

-

A constant, low concentration of the fluorescently labeled peptide (the probe) is used.

-

A serial dilution of the protein (e.g., SH3 domain) is prepared in a suitable assay buffer.

-

The probe and protein are mixed in a microplate (typically a black, 96-well or 384-well plate).

-

-

Measurement:

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the polarization of the emitted light.

-

-

Data Analysis:

-

The change in fluorescence polarization is plotted against the protein concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the binding affinity (Kd).

-

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify in vivo protein-protein interactions by using an antibody to pull down a protein of interest along with its binding partners from a cell lysate.

Methodology:

-

Cell Lysis:

-

Harvest cells expressing the protein of interest.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.

-

-

Pre-clearing the Lysate:

-

Incubate the cell lysate with protein A/G agarose or magnetic beads to remove proteins that non-specifically bind to the beads.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.

-

Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Incubate with gentle rotation to allow for binding.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

-

This compound: A Modulator of Streptococcus Quorum Sensing

This compound is a small molecule that has been identified as a chemical inducer of the Rgg2/3 quorum-sensing (QS) pathway in Streptococcus.[2] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In many pathogenic bacteria, QS regulates virulence factor production and biofilm formation.

This compound functions by inhibiting the endopeptidase PepO, a metalloprotease responsible for degrading the short hydrophobic peptide (SHP) pheromones that activate the Rgg2/3 pathway.[2] By inhibiting PepO, this compound stabilizes the SHP pheromones, leading to their accumulation and subsequent activation of the QS cascade. It acts as an uncompetitive inhibitor of PepO with an IC50 of 10 µM.[2]

Quantitative Data for this compound

| Parameter | Value |

| Target | PepO endopeptidase |

| Mechanism of Action | Uncompetitive inhibitor |

| IC50 | 10 µM |

| Biological Effect | Induces Rgg2/3 quorum sensing in Streptococcus |

Experimental Protocols Involving this compound

This assay measures the activity of the PepO enzyme and can be used to screen for inhibitors like this compound.

Methodology:

-

Reagent Preparation:

-

Purify recombinant PepO enzyme.

-

Synthesize a fluorogenic peptide substrate that is specifically cleaved by PepO. The substrate typically contains a fluorophore and a quencher, which are separated upon cleavage, resulting in an increase in fluorescence.

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

-

Assay Procedure:

-

In a microplate, add the PepO enzyme to the assay buffer.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C.

-

-

Measurement and Analysis:

-

Measure the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the enzyme activity against the inhibitor concentration and fit the data to determine the IC50 value.

-

This cell-based assay is used to measure the activation of the Rgg2/3 quorum-sensing pathway.

Methodology:

-

Strain Construction:

-

Construct a Streptococcus reporter strain in which the promoter of a gene regulated by the Rgg2/3 pathway (e.g., a shp gene promoter) is fused to a luciferase reporter gene (lux).

-

-

Assay Procedure:

-

Grow the reporter strain to the desired optical density.

-

In a microplate, add the bacterial culture to a suitable growth medium.

-

Add the test compound (e.g., this compound) or a known SHP pheromone as a positive control.

-

Incubate the plate under appropriate growth conditions.

-

-

Measurement and Analysis:

-

Measure the luminescence at different time points using a luminometer.

-

Normalize the luminescence signal to the cell density (OD600).

-

Plot the normalized luminescence over time to assess the induction of the Rgg2/3 pathway.

-

Visualizations

Caption: Signaling pathway of the Rgg2/3 quorum-sensing system in Streptococcus and the inhibitory action of this compound on PepO.

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

References

- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 5. researchgate.net [researchgate.net]

P516-0475: A Novel Regulator of Quorum Sensing, Not a Peptide Backbone Modifier

Initial investigations into the scientific literature and chemical databases reveal no evidence to support the use of the molecule P516-0475 for the purpose of introducing kinks in peptide backbones. Instead, this compound is characterized as a novel chemical inducer of quorum sensing in Streptococcus species, acting through the inhibition of the pheromone-degrading endopeptidase, PepO.

This technical overview clarifies the known biological function of this compound and addresses the apparent misconception regarding its application in peptide chemistry.

Core Function: Inhibition of PepO and Induction of Quorum Sensing

This compound has been identified as a specific inhibitor of the endopeptidase PepO, with a reported IC50 of 10 µM[1]. PepO is a key enzyme in the regulation of the Rgg2/3 quorum sensing (QS) system in streptococci. This system relies on short hydrophobic peptide (SHP) pheromones to coordinate gene expression across the bacterial population. PepO acts as a negative regulator by degrading these SHP pheromones, thus keeping the QS system in an "off" state at low cell densities.

The mechanism of action of this compound involves the uncompetitive inhibition of PepO[1]. By inhibiting PepO, this compound stabilizes the SHP pheromones in the extracellular environment. This increased stability allows the pheromones to accumulate and reach the threshold concentration required for QS induction, even at lower cell densities than would normally be required[1]. The result is the specific induction of genes regulated by the Rgg2/3 system.

Experimental Evidence and Methodologies

The characterization of this compound as a PepO inhibitor and quorum sensing inducer is based on a series of key experiments:

In Vitro PepO Inhibition Assays: The inhibitory activity of this compound on PepO was determined using in vitro enzymatic assays. A typical protocol would involve:

-

Recombinant PepO Expression and Purification: The gene encoding for PepO is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant protein is then overexpressed and purified using standard chromatography techniques.

-

Enzymatic Assay: A fluorogenic peptide substrate for PepO is used. In the presence of active PepO, the substrate is cleaved, releasing a fluorescent signal that can be measured over time.

-

IC50 Determination: The assay is performed in the presence of varying concentrations of this compound. The rate of substrate cleavage is measured, and the concentration of this compound that results in a 50% reduction in enzyme activity (IC50) is calculated.

Quorum Sensing Induction Assays: To confirm the effect of this compound on bacterial quorum sensing, reporter gene assays are commonly employed:

-

Reporter Strain Construction: A reporter strain of Streptococcus is engineered where a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter regulated by the Rgg2/3 QS system.

-

Induction Experiment: The reporter strain is grown in the presence and absence of this compound and a low concentration of the SHP pheromone.

-

Signal Measurement: The expression of the reporter gene is quantified by measuring the light output (for luciferase) or fluorescence. A significant increase in the reporter signal in the presence of this compound indicates the induction of the QS system.

Misconception Regarding Peptide Backbone Modification

The query regarding the use of this compound for introducing kinks in peptide backbones appears to be based on a misunderstanding of its function. There are no published studies, patents, or database entries that suggest this compound has any application in peptide synthesis or conformational modification. Molecules used to induce turns or kinks in peptides are typically unnatural amino acids or peptidomimetics specifically designed to alter the backbone geometry. This compound does not fall into this category of chemical compounds.

Logical Relationship of this compound's Mechanism of Action

The following diagram illustrates the established role of this compound in the Streptococcus Rgg2/3 quorum sensing pathway.

Caption: Mechanism of this compound in Streptococcus quorum sensing.

References

Spectroscopic and Mechanistic Analysis of P516-0475: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of P516-0475, a novel chemical inducer of quorum sensing in Streptococcus species. While specific experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for this compound is not publicly available in the reviewed scientific literature, this guide offers a detailed summary of its known properties, expected spectroscopic characteristics based on its chemical structure, standardized protocols for experimental data acquisition, and a visualization of its mechanism of action within the relevant biological pathway.

Compound Overview

This compound has been identified as a potent modulator of the Rgg2/3 quorum-sensing system in Streptococcus.[1][2] It functions as an uncompetitive inhibitor of the endopeptidase PepO, an enzyme responsible for the degradation of short hydrophobic pheromones (SHPs).[1][2] By inhibiting PepO, this compound stabilizes SHP levels, leading to the induction of Rgg2/3-regulated gene expression.[1][2] This activity makes this compound a valuable tool for studying streptococcal communication and a potential lead compound for the development of anti-infective therapies.

Table 1: Summary of Known Data for this compound

| Property | Value | Source |

| CAS Number | 1359627-33-0 | [2] |

| Molecular Formula | C₁₄H₁₂FN₅O | Inferred from structure |

| Molecular Weight | 285.28 g/mol | Inferred from structure |

| Biological Activity | Uncompetitive inhibitor of endopeptidase PepO; inducer of Streptococcus Rgg2/3 quorum sensing. | [1][2] |

| IC₅₀ | 10 µM for PepO inhibition | [2] |

Predicted Spectroscopic Data

While the actual spectra are unavailable, the chemical structure of this compound allows for the prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Features |

| ¹H-NMR | - Multiple signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the phenyl and triazolopyrazine ring systems. - A singlet for the methyl group protons. - Splitting patterns consistent with ortho-, meta-, and para-substitution on the phenyl ring, influenced by the fluorine atom. |

| ¹³C-NMR | - Multiple signals in the aromatic region (approx. 110-160 ppm). - A signal for the carbonyl carbon (approx. 160-180 ppm). - A signal for the methyl carbon. |

| IR | - C=O stretching vibration (approx. 1680-1720 cm⁻¹). - C=N and C=C stretching vibrations in the aromatic rings (approx. 1450-1600 cm⁻¹). - C-H stretching vibrations (aromatic and aliphatic) (approx. 2900-3100 cm⁻¹). - C-F stretching vibration (approx. 1000-1400 cm⁻¹). |

| Mass Spec (ESI+) | - Expected [M+H]⁺ ion at m/z 286.10. |

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for a small molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample (1-5 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Protocol:

-

Accurately weigh 1-5 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

-

Process the ¹H NMR spectrum by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample (~1 mg)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample (~0.1 mg)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

-

HPLC-grade solvent (e.g., methanol or acetonitrile)

-

Vials and syringes

Protocol:

-

Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent. A small amount of formic acid may be added to promote ionization in positive ion mode.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to obtain a stable and intense signal for the [M+H]⁺ ion.

-

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Signaling Pathway and Mechanism of Action

This compound modulates the Rgg2/3 quorum-sensing circuit in Streptococcus. This pathway is crucial for regulating various cellular processes, including biofilm formation and virulence. The following diagram illustrates the logical flow of this signaling pathway and the intervention point of this compound.

Caption: this compound inhibits the PepO endopeptidase, preventing the degradation of SHP pheromones and enhancing Rgg2/3-mediated gene expression.

References

No Publicly Available Data for P516-0475's Impact on Peptide-Protein Interactions

Following a comprehensive search of scientific literature, patent databases, and public records, no information was found regarding a molecule or compound identified as "P516-0475." This designation does not appear in publicly accessible resources related to peptide-protein interactions, drug development, or any other scientific research context.

It is possible that "this compound" is an internal designation for a proprietary compound within a research institution or pharmaceutical company that has not yet been disclosed in public forums or scientific publications. As such, data on its mechanism of action, impact on peptide-protein interactions, and associated experimental protocols are not available.

Without any foundational information on this compound, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental methodologies, or visualizations of signaling pathways. The core requirements of the request cannot be fulfilled due to the absence of any identifiable data on the subject.

Should "this compound" be a different identifier or if more specific information becomes available, a renewed search and analysis can be conducted.

Unlocking Quorum Sensing: A Technical Guide to the Synthetic Utility of P516-0475

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of P516-0475, a novel small molecule modulator of quorum sensing in Streptococcus pyogenes. This compound offers significant potential as a research tool and a lead compound for the development of anti-virulence strategies. This document outlines the compound's mechanism of action, presents key quantitative data, details experimental protocols for its characterization, and proposes a plausible synthetic route.

Introduction to this compound

This compound is a chemical inducer of the Rgg2/3 quorum sensing (QS) system in the significant human pathogen Streptococcus pyogenes. Unlike traditional inhibitors that block QS signaling, this compound acts by protecting the signaling pheromones from degradation, thereby enhancing the QS response. This unique mode of action provides a valuable tool for studying the intricacies of bacterial communication and its role in pathogenesis. The compound was identified through a high-throughput screen of a 10,000-compound library for its ability to positively modulate pheromone signaling in S. pyogenes.

Mechanism of Action: Inhibition of PepO Endopeptidase

This compound's pro-quorum sensing activity stems from its inhibition of the pheromone-degrading endopeptidase PepO.[1] PepO is a neprilysin-like metalloendopeptidase responsible for the degradation of the short hydrophobic pheromones (SHPs) that mediate Rgg2/3 signaling.[1] By inhibiting PepO, this compound stabilizes the SHP concentration, allowing for the activation of the Rgg2/3 pathway at lower pheromone concentrations than would typically be required. Kinetic analysis has revealed that this compound acts as an uncompetitive inhibitor of PepO.[1]

The Rgg2/3 Quorum Sensing Pathway

The Rgg2/3 system in Streptococcus pyogenes is a key regulator of biofilm formation and resistance to host lysozyme. The pathway is controlled by two transcriptional regulators, Rgg2 (an activator) and Rgg3 (a repressor), which respond to the concentration of SHP pheromones. PepO acts as a negative regulator of this pathway by degrading the SHP pheromones.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of this compound.

| Parameter | Value | Method | Reference |

| IC50 | 10 µM | In vitro PepO Inhibition Assay | [1] |

| Mechanism of Inhibition | Uncompetitive | Kinetic Analysis | [1] |

Table 1: Inhibitory Activity of this compound against PepO.

| Condition | Fold Induction of QS Reporter | Reference |

| 1 nM SHP2 | ~1 | [1] |

| 1 nM SHP2 + 10 µM this compound | ~8 | [1] |

| 1 nM SHP3 | ~1.5 | [1] |

| 1 nM SHP3 + 10 µM this compound | ~10 | [1] |

Table 2: this compound Potentiation of SHP-mediated Quorum Sensing Induction.

Experimental Protocols

In Vitro PepO Inhibition Assay

Objective: To determine the IC50 of this compound against recombinant S. pyogenes PepO.

Methodology:

-

Recombinant S. pyogenes PepO was purified.

-

A fluorogenic peptide substrate for PepO was used.

-

The assay was performed in a 96-well plate format.

-

Varying concentrations of this compound were pre-incubated with PepO.

-

The reaction was initiated by the addition of the fluorogenic substrate.

-

Fluorescence was measured over time using a plate reader.

-

The initial reaction velocities were calculated and plotted against the inhibitor concentration to determine the IC50 value.[1]

Quorum Sensing Reporter Assay

Objective: To measure the ability of this compound to induce the Rgg2/3 quorum sensing system in S. pyogenes.

Methodology:

-

A reporter strain of S. pyogenes was constructed with a luciferase gene under the control of an SHP-inducible promoter.

-

The reporter strain was grown in a chemically defined medium.

-

Cells were treated with a sub-inducing concentration of synthetic SHP2 or SHP3 pheromone in the presence or absence of this compound.

-

Cultures were incubated, and luminescence was measured at various time points.

-

Fold induction was calculated relative to a vehicle control.[1]

Proposed Synthetic Utility

While this compound was identified from a compound library, a plausible synthetic route is proposed here based on established methodologies for the synthesis of similar heterocyclic scaffolds. This proposed synthesis provides a framework for researchers to produce this compound and its analogs for further investigation.

Proposed Retrosynthetic Analysis

The synthesis of the target molecule, N-(3-methoxypropyl)-7-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, can be envisioned through a multi-step sequence starting from commercially available materials. The key steps would involve the construction of the pyrrolo[3,2-b]pyridine core followed by functionalization.

Proposed Synthetic Workflow

The proposed synthetic route would begin with the construction of the substituted pyridine ring, followed by the formation of the fused pyrrole ring, and finally, amidation to introduce the side chain.

Conclusion